9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one
Description
9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one (CAS: 106997-59-5) is a brominated derivative of the benzo[5,6]cyclohepta[1,2-b]pyridine scaffold. Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 288.139 g/mol . This compound belongs to a class of fused heterocyclic systems known for diverse biological activities, including antitumor, anti-inflammatory, and antihistamine effects .
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
14-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-6-5-9-3-4-10-2-1-7-16-13(10)14(17)12(9)8-11/h1-2,5-8H,3-4H2 |
InChI Key |
MHUVBKZYLYPTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-aminobenzophenone can undergo cyclization with a suitable reagent like phosphorus oxychloride (POCl3) to form the core structure. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Physicochemical Properties
Biological Activity
9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has focused on its antitumor properties and mechanisms of action, particularly as an inhibitor of farnesyl protein transferase (FPT), which is crucial in cancer cell proliferation.
- Molecular Formula : C₁₄H₉BrN₂O
- Molecular Weight : 305.14 g/mol
- CAS Number : 31251-41-9
Biological Activity Overview
The biological activity of 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one has been evaluated in various studies, focusing on its antitumor efficacy and enzyme inhibition capabilities.
Antitumor Activity
A study synthesized a series of derivatives based on this compound and evaluated their antitumor activity against several cancer cell lines. The results indicated that compounds derived from 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one exhibited notable cytotoxic effects:
| Compound | Cell Line Tested | IC₅₀ (μM) |
|---|---|---|
| 6a | A549 (Lung) | <15 |
| 6b | MCF7 (Breast) | <20 |
| 6c | HeLa (Cervical) | <30 |
| 6d | PC3 (Prostate) | <25 |
These compounds were less potent than the standard chemotherapeutic agent Adriamycin but showed promising activity that warrants further investigation into their structure-activity relationships (SAR) .
Farnesyl Protein Transferase Inhibition
The compound has also been studied for its ability to inhibit farnesyl protein transferase, an enzyme implicated in the post-translational modification of proteins that are critical for oncogenesis. The inhibition results are as follows:
| Compound | FPT Inhibition IC₅₀ (μM) |
|---|---|
| 6e | <30 |
| 6f | 55 |
| Desloratadine | 60 |
The introduction of bromine at the C10 position was found to enhance the inhibitory activity compared to desloratadine, suggesting that halogenation can be a strategic modification to improve efficacy .
The proposed mechanism involves the binding of the compound to the zinc-binding domain of FPT. This interaction prevents the farnesylation of target proteins, leading to reduced tumor cell proliferation and survival. Molecular docking studies have supported these findings by illustrating favorable binding conformations between the compound and the active site of FPT .
Case Studies
In a clinical context, compounds derived from this scaffold have been tested in preclinical models. For instance, a derivative demonstrated significant tumor growth inhibition in xenograft models when administered at doses correlating with the IC₅₀ values observed in vitro. These findings underscore the potential translation from bench to bedside.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
